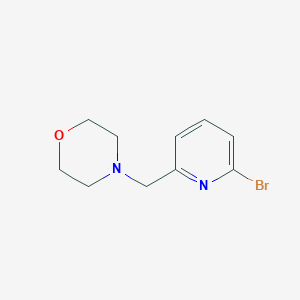

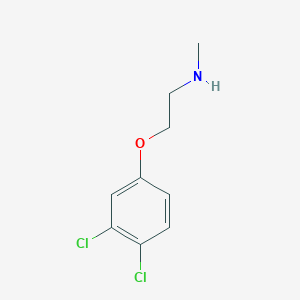

![molecular formula C11H16BrN3 B3132178 1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine CAS No. 364794-75-2](/img/structure/B3132178.png)

1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine

Vue d'ensemble

Description

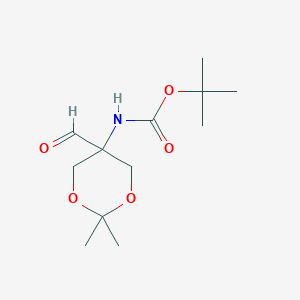

“1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine” is a chemical compound with the CAS Number: 364794-75-2 . It has a molecular weight of 270.17 .

Molecular Structure Analysis

The molecular structure of “1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine” is represented by the linear formula: C11H16BrN3 . The compound contains a pyridine ring, a piperazine ring, and a bromine atom .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .Applications De Recherche Scientifique

Piperazine Derivatives in Behavioral Pharmacology

- Behavioral Pharmacology of AR-A000002 : A novel, selective 5-Hydroxytryptamine1B (5-HT1B) antagonist, demonstrating potential anxiolytic and antidepressant effects through various behavioral pharmacology paradigms. This indicates the utility of certain piperazine derivatives in treating anxiety and affective disorders (Hudzik et al., 2003).

Molecular Interaction Studies

- DNA Minor Groove Binder Hoechst 33258 : A piperazine derivative that strongly binds to the minor groove of double-stranded B-DNA, indicating applications in molecular biology for chromosome and nuclear staining, analysis of nuclear DNA content, and as a starting point for drug design (Issar & Kakkar, 2013).

Atypical Antipsychotic Activity

- JL13 as an Atypical Antipsychotic : A pyridobenzoxazepine compound with properties suggesting it as a promising atypical antipsychotic drug, showcasing the potential for piperazine derivatives in psychiatric medication development (Bruhwyler et al., 1997).

Pharmacological and Toxicological Reviews

- Phenylpiperazine Derivatives : Highlighting the versatility and druglikeness of the N-phenylpiperazine scaffold in medicinal chemistry, suggesting diverse therapeutic fields beyond CNS disorders. This review indicates the potential for broad applications of piperazine derivatives in various therapeutic areas (Maia et al., 2012).

Mécanisme D'action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-[(5-bromopyridin-2-yl)methyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-11-3-2-10(12)8-13-11/h2-3,8H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBZPUIXYCEOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B3132133.png)

![1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B3132160.png)